3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride

Catalog No.
S3151001
CAS No.
1329582-56-0
M.F
C12H15ClN2O2
M. Wt
254.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic a...

CAS Number

1329582-56-0

Product Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid;hydrochloride

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71

InChI

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H

InChI Key

QVHUBRKSCLDBSJ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O.Cl

Solubility

not available

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Methods of Application

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family, which is significant in various biological and pharmacological contexts. This compound features a dimethylamino group attached to the methylene carbon of an indole structure, specifically at the 3-position, with a carboxylic acid functional group at the 5-position. Its molecular formula is C12H14N2O2·HCl, and it has a molecular weight of approximately 236.28 g/mol.

Indole derivatives, including this compound, are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and potential therapeutic uses .

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride typically involves several key reactions:

  • Formation of Indole Derivative: The initial step often includes the reaction of indole with a suitable carboxylic acid derivative to introduce the carboxylic acid group at the 5-position.
  • Dimethylation: The introduction of the dimethylamino group is usually achieved through nucleophilic substitution reactions involving dimethylamine.
  • Hydrochloride Formation: Finally, the conversion to hydrochloride involves treatment with hydrochloric acid to form the stable salt .

These reactions highlight the versatility of indole chemistry in synthesizing compounds with varied functionalities.

Research indicates that 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride exhibits significant biological activities:

  • Antiviral Activity: Studies have shown that derivatives of this compound demonstrate effectiveness against several viruses, including bovine viral diarrhea virus and hepatitis C virus. Some derivatives have been reported to surpass established antiviral agents in efficacy.
  • Antibacterial and Antitumor Properties: Preliminary investigations suggest potential antibacterial and antitumor activities, indicating its usefulness in developing new therapeutic agents.
  • Mechanism of Action: The biological effects are attributed to its ability to interact with multiple receptors and influence various biochemical pathways, leading to antiviral, anti-inflammatory, and anticancer effects.

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride can be performed through several methods:

  • Two-Step Synthesis:
    • Step 1: React tryptamine with chloroacetic acid to form tryptamine-5-carboxylic acid.
    • Step 2: Treat tryptamine-5-carboxylic acid with dimethylamine and paraformaldehyde to produce the target compound.
  • Alternative Methods: Variations may include using different reagents or conditions to optimize yield and purity.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The applications of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride span several fields:

  • Pharmaceutical Research: Investigated for its potential as an antiviral agent and in cancer therapy development.
  • Diagnostic Tools: Explored for use in diagnostic assays due to its biochemical properties.
  • Chemical Biology: Used in studies focusing on receptor interactions and signaling pathways related to indole derivatives .

Interaction studies have focused on understanding how this compound interacts with biological targets:

  • Receptor Binding: The compound has shown high affinity for various receptors involved in immune response and cellular signaling.
  • Biochemical Pathways: It influences multiple pathways related to inflammation, apoptosis, and cell proliferation, which are crucial for its therapeutic potential.

Several compounds share structural similarities with 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carboxylic acidCarboxylic acid at position 3Lacks dimethylamino group; primarily studied for basic indole properties.
6-Bromoindole-5-carboxylic acidBromine substitution at position 6Exhibits different reactivity profiles due to bromination .
TryptamineBasic structure without additional modificationsPrecursor for many indole derivatives; simpler structure.

These comparisons highlight how the presence of specific functional groups like dimethylamino or halogens can significantly alter biological activity and chemical behavior.

Dates

Modify: 2023-08-18

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